molecular formula C6H7BrClNOS B15331021 2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride

2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride

Cat. No.: B15331021
M. Wt: 256.55 g/mol
InChI Key: YCVQVGGEYCVTRX-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromothiophene structure, which imparts unique chemical properties, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and ketone functionalities. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a bromothiophene derivative with an appropriate boronic acid or boronate ester under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines and alcohols.

  • Substitution: Azides, amides, and other substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, enabling the creation of complex molecules. In biology, it is used as a probe to study biological systems and pathways. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it is utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride exerts its effects depends on its molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in cellular functions. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-Amino-1-(4-bromothiophen-2-yl)ethanone Hydrochloride is unique due to its bromothiophene structure, which imparts distinct chemical properties compared to other compounds. Similar compounds include:

  • 2-Amino-1-(5-bromothiophen-2-yl)ethanone Hydrochloride: Similar structure but with a different position of the bromine atom.

  • 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride: Another positional isomer with different chemical reactivity.

These compounds share similarities in their core structure but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C6H7BrClNOS

Molecular Weight

256.55 g/mol

IUPAC Name

2-amino-1-(4-bromothiophen-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H6BrNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H

InChI Key

YCVQVGGEYCVTRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(=O)CN.Cl

Origin of Product

United States

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